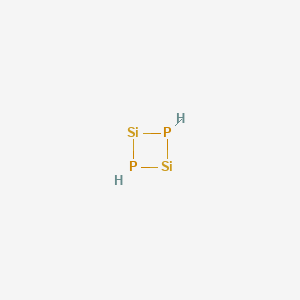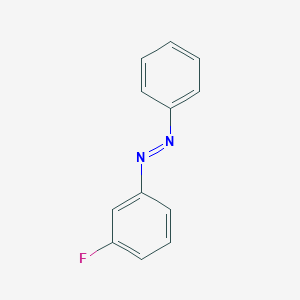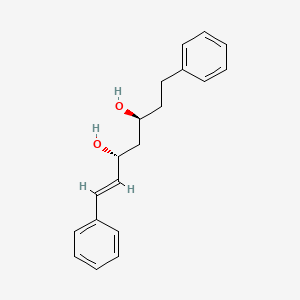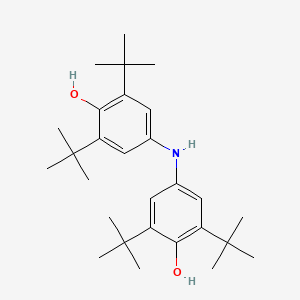
4,4'-Azanediylbis(2,6-di-tert-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing oxidative degradation. It is widely used in various industrial applications due to its effectiveness in enhancing the longevity and durability of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphenol compound. The process involves:
Reactants: 2,6-di-tert-butylphenol, formaldehyde, ammonia
Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
4,4’-Azanediylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its phenolic form from its oxidized state.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various quinone derivatives and substituted phenolic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4,4’-Azanediylbis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the production of rubber, plastics, and fuels to enhance their stability and longevity
作用機序
The primary mechanism by which 4,4’-Azanediylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic groups in the compound .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but less steric hindrance.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with a methylene bridge instead of an azanediyl bridge.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the phenol ring
Uniqueness
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is unique due to its azanediyl bridge, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in high-temperature and high-stress environments, where other antioxidants might degrade more rapidly .
特性
CAS番号 |
2567-22-8 |
|---|---|
分子式 |
C28H43NO2 |
分子量 |
425.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyanilino)phenol |
InChI |
InChI=1S/C28H43NO2/c1-25(2,3)19-13-17(14-20(23(19)30)26(4,5)6)29-18-15-21(27(7,8)9)24(31)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
InChIキー |
GUXOLWLEZYVZCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


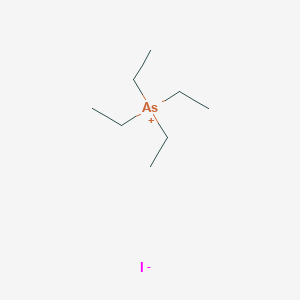
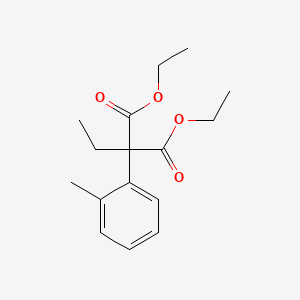
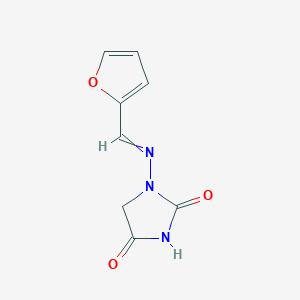
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)

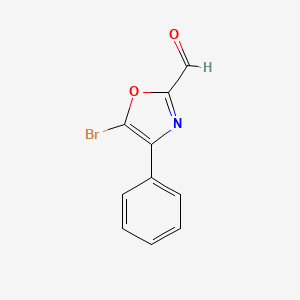
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14755088.png)

